![molecular formula C18H13N3O2 B2993813 4-(7-Methoxy-1-benzofuran-2-yl)-2-(4-pyridinyl)pyrimidine CAS No. 866131-47-7](/img/structure/B2993813.png)
4-(7-Methoxy-1-benzofuran-2-yl)-2-(4-pyridinyl)pyrimidine
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Description
4-(7-Methoxy-1-benzofuran-2-yl)-2-(4-pyridinyl)pyrimidine is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. The compound is commonly referred to as PBF-509 and has been studied extensively for its pharmacological properties.
Scientific Research Applications
Novel Benzofuran and Pyrimidine Derivatives
Benzofuran and pyrimidine derivatives exhibit a wide range of biological activities, making them significant in scientific research. A study on the synthesis, radioiodination, and biodistribution of benzofuran derivatives highlights their potential as amyloid imaging agents for Alzheimer's disease. These compounds show high brain uptake in vivo, suggesting their usefulness in brain imaging applications (Labib, 2013).
Antiviral and Anticancer Properties
Research into 2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines reveals poor activity against DNA viruses but significant inhibition of retrovirus replication in cell culture. Specifically, these compounds show pronounced antiretroviral activity comparable to reference drugs adefovir and tenofovir, without measurable toxicity, indicating their potential in antiviral therapies (Hocková et al., 2003).
Furthermore, 5-deaza analogues of aminopterin and folic acid have shown significant anticancer activity in vitro and in vivo, showcasing the therapeutic potential of pyrimidine derivatives in cancer treatment (Su et al., 1986).
Antifungal Applications
Studies on 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine derivatives reveal their antifungal properties against types of fungi such as Aspergillus terreus and Aspergillus niger. The synthesis of these compounds and their effective biological activity suggest their development into useful antifungal agents (Jafar et al., 2017).
Fluorescent Probes and Materials Science
The synthesis of new fluorescent compounds, such as benzo[4,5]thieno[3,2-d]pyrimidine 5,5-dioxides, demonstrates the application of pyrimidine derivatives in materials science, particularly in solid-state fluorescence. These compounds, with their quantitatively reproduced absorption and emission properties through ab initio quantum-chemical calculations, offer insights into the development of novel fluorescent materials (Yokota et al., 2012).
properties
IUPAC Name |
4-(7-methoxy-1-benzofuran-2-yl)-2-pyridin-4-ylpyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O2/c1-22-15-4-2-3-13-11-16(23-17(13)15)14-7-10-20-18(21-14)12-5-8-19-9-6-12/h2-11H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UATYZUGZEQATTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C3=NC(=NC=C3)C4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(7-Methoxy-1-benzofuran-2-yl)-2-(4-pyridinyl)pyrimidine |
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